

# Thermodynamic properties of substituted oxiranes

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## Compound of Interest

Compound Name: (2-Methyloxiran-2-yl)methanol

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An In-depth Technical Guide to the Thermodynamic Properties of Substituted Oxiranes

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Oxiranes, commonly known as epoxides, are three-membered cyclic ethers that serve as fundamental building blocks in organic synthesis and are key intermediates in various biological and industrial processes.<sup>[1][2]</sup> Their significance is underscored by their high reactivity, which stems from substantial ring strain, making them susceptible to ring-opening reactions by a wide array of nucleophiles. This reactivity is harnessed in the synthesis of complex molecules, including pharmaceuticals, and plays a role in atmospheric and combustion chemistry.<sup>[1][3][4]</sup>

A thorough understanding of the thermodynamic properties of substituted oxiranes—such as their enthalpy of formation, entropy, Gibbs free energy, and ring strain energy—is critical for predicting their stability, reactivity, and reaction outcomes.<sup>[3][5]</sup> These parameters are invaluable in the fields of chemical process design, reaction mechanism elucidation, and, particularly in drug development, for the rational design of molecules with desired reactivity and metabolic profiles.

This technical guide provides a comprehensive overview of the key thermodynamic properties of substituted oxiranes. It details the state-of-the-art experimental and computational

methodologies used for their determination, presents quantitative data in a structured format, and illustrates the crucial interplay between thermodynamics, structure, and chemical reactivity.

## Core Thermodynamic Properties

The stability and reactivity of substituted oxiranes are governed by several key thermodynamic parameters. The most critical of these is the ring strain, which for the parent oxirane is approximately 27 kcal/mol (114 kJ/mol).<sup>[4][5][6]</sup> This strain energy makes the molecule significantly less stable than its acyclic ether isomers and provides a strong thermodynamic driving force for ring-opening reactions.

- Enthalpy of Formation ( $\Delta H^\circ_f$ ): Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a direct measure of the molecule's energetic stability.
- Standard Entropy ( $S^\circ$ ): A measure of the randomness or disorder of a system. It is calculated using statistical mechanics based on vibrational frequencies and molecular structure.<sup>[1][2]</sup>
- Gibbs Free Energy ( $G^\circ$ ): Combines enthalpy and entropy ( $G = H - TS$ ) to determine the spontaneity of a process at constant temperature and pressure.<sup>[7][8]</sup> The change in Gibbs free energy ( $\Delta G$ ) during a reaction dictates the position of the chemical equilibrium.<sup>[7]</sup>
- Ring Strain Energy (SE): The excess energy stored in a cyclic molecule due to non-ideal bond angles and eclipsing conformations compared to a strain-free acyclic analogue.<sup>[9]</sup> For oxiranes, this is the primary factor dictating their enhanced reactivity compared to other ethers.<sup>[4][10]</sup>

The substitution pattern on the oxirane ring has a significant impact on these properties. Generally, alkyl substituents tend to stabilize the molecule, leading to a less exothermic enthalpy of formation and a reduction in the overall ring strain energy.<sup>[3][11]</sup>

## Data Presentation: Thermodynamic Values for Selected Oxiranes

The following tables summarize experimental and computational thermodynamic data for oxirane and several alkyl-substituted derivatives. These values provide a quantitative basis for comparing the stability of these important compounds.

Table 1: Gas-Phase Enthalpies of Formation ( $\Delta H^\circ_f$  (g)) and Reduction ( $\Delta H_{\text{red}}$  (g)) at 298.15 K

Compound	$\Delta H^\circ_f$ (g) (kcal/mol)	$\Delta H_{\text{red}}$ (g) (kcal/mol)	Reference
Oxirane	-12.6 ± 0.1	-33.9	[3][12]
Methyloxirane	-22.1 ± 0.2	-33.1	[3]
Ethyloxirane	-27.1 ± 0.4	-33.1	[3]
cis-2,3-Dimethyloxirane	-30.4 ± 0.4	-32.0	[3]
trans-2,3-Dimethyloxirane	-31.6 ± 0.4	-32.6	[3]
2,2-Dimethyloxirane	-36.2 ± 0.4	-30.2	[3]

Table 2: Ring Strain Energies (SE) of Selected Oxiranes

Compound	Strain Energy (kcal/mol)	Reference
Oxirane	27.3	[4][5]
Methyloxirane	27.5	[3]
Ethyloxirane	27.3	[3]
cis-2,3-Dimethyloxirane	27.2	[3]
trans-2,3-Dimethyloxirane	26.0	[3]
2,2-Dimethyloxirane	26.3	[3]

## Experimental Methodologies for Thermodynamic Analysis

The accurate determination of thermodynamic properties relies on precise experimental techniques, primarily calorimetry, supplemented by methods to measure heats of vaporization.

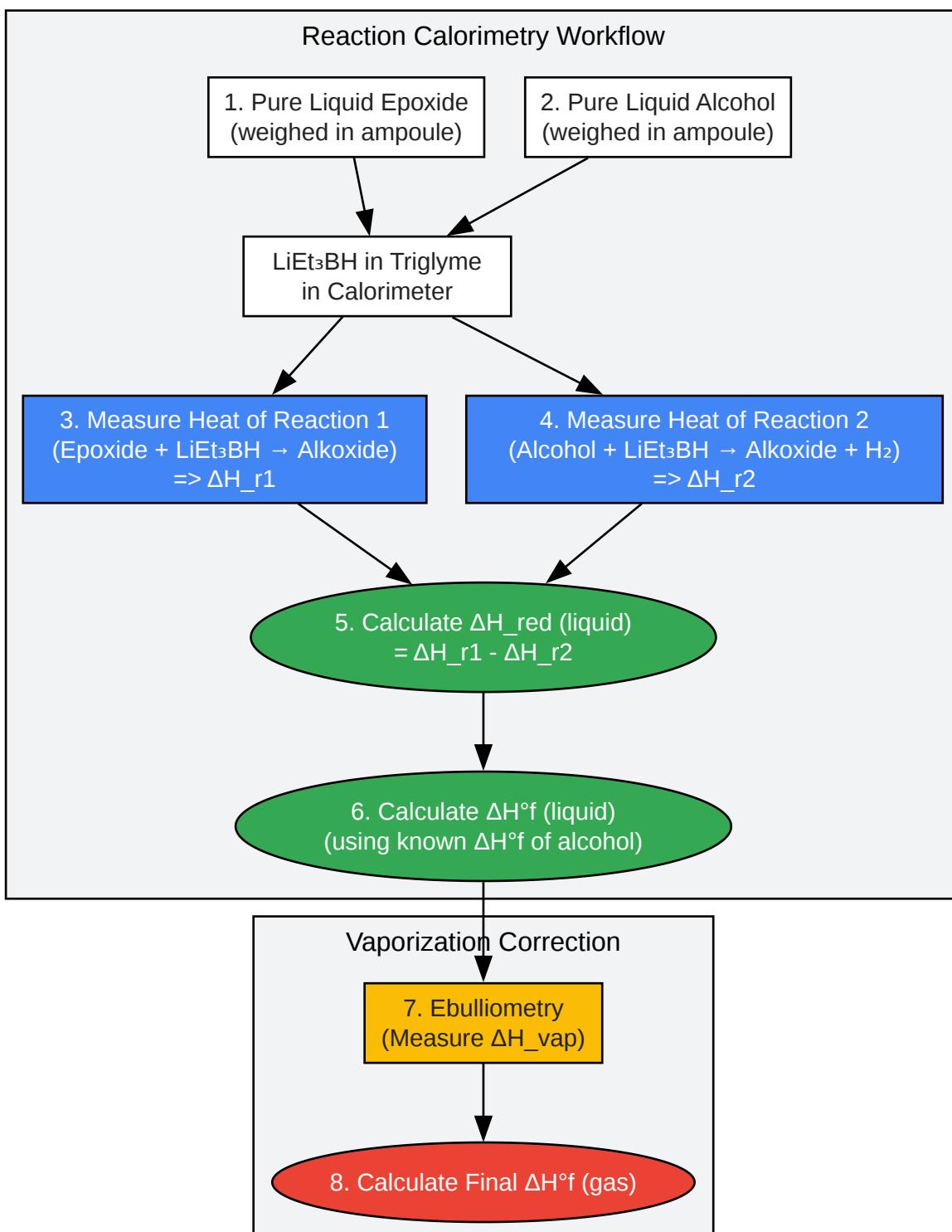
## Reaction Calorimetry

Reaction calorimetry is a powerful technique for determining the enthalpy of formation of a compound by measuring the heat evolved or absorbed during a chemical reaction.[13][14] For epoxides, a common approach is to measure the enthalpy of a reduction reaction that quantitatively converts the epoxide to a corresponding alcohol, for which the enthalpy of formation is well-known.[3]

Experimental Protocol: Reduction of Epoxides with Lithium Triethylborohydride[3][15]

- Calorimeter Setup: A solution calorimeter, often operating at 25.1 °C, is used. The solvent is typically a high-boiling ether such as triethylene glycol dimethyl ether (triglyme) to minimize evaporation.[3]
- Reaction 1 (Epoxide Reduction): A sealed glass ampoule containing a precisely weighed sample of the pure liquid epoxide is submerged in the calorimeter vessel, which contains a solution of a powerful reducing agent, lithium triethylborohydride ( $\text{LiEt}_3\text{BH}$ ).[3]
- Measurement 1 ( $\Delta H_{r1}$ ): After thermal equilibrium is reached, the ampoule is broken, initiating the rapid and quantitative reduction of the epoxide to the corresponding lithium alkoxide. The change in temperature is meticulously recorded to determine the enthalpy of this reaction ( $\Delta H_{r1}$ ).[3]
- Reaction 2 (Alcohol Deprotonation): In a separate experiment, an ampoule containing the corresponding pure liquid alcohol product is broken into the same reducing agent solution.[3]
- Measurement 2 ( $\Delta H_{r2}$ ): The alcohol is deprotonated by the excess hydride, producing the same lithium alkoxide and hydrogen gas. The enthalpy of this process ( $\Delta H_{r2}$ ) is measured. [3]
- Calculation of Condensed-Phase Enthalpy of Reduction ( $\Delta H_{\text{red}}$ ): The condensed-phase enthalpy of reduction of the pure liquid epoxide to the pure liquid alcohol is obtained by subtracting the enthalpy of the second reaction from the first ( $\Delta H_{\text{red}} = \Delta H_{r1} - \Delta H_{r2}$ ).[3]
- Calculation of Enthalpy of Formation ( $\Delta H^\circ_f$ ): The liquid-phase enthalpy of formation of the epoxide is then calculated using the known enthalpy of formation of the product alcohol.

- Conversion to Gas-Phase Data: To obtain the gas-phase enthalpy of formation, the heats of vaporization for both the epoxide and the alcohol are required. These are often determined independently using ebulliometry, a technique that measures boiling point at various pressures.[3]



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**Caption:** Experimental workflow for determining epoxide enthalpy of formation.

## Computational Thermochemistry

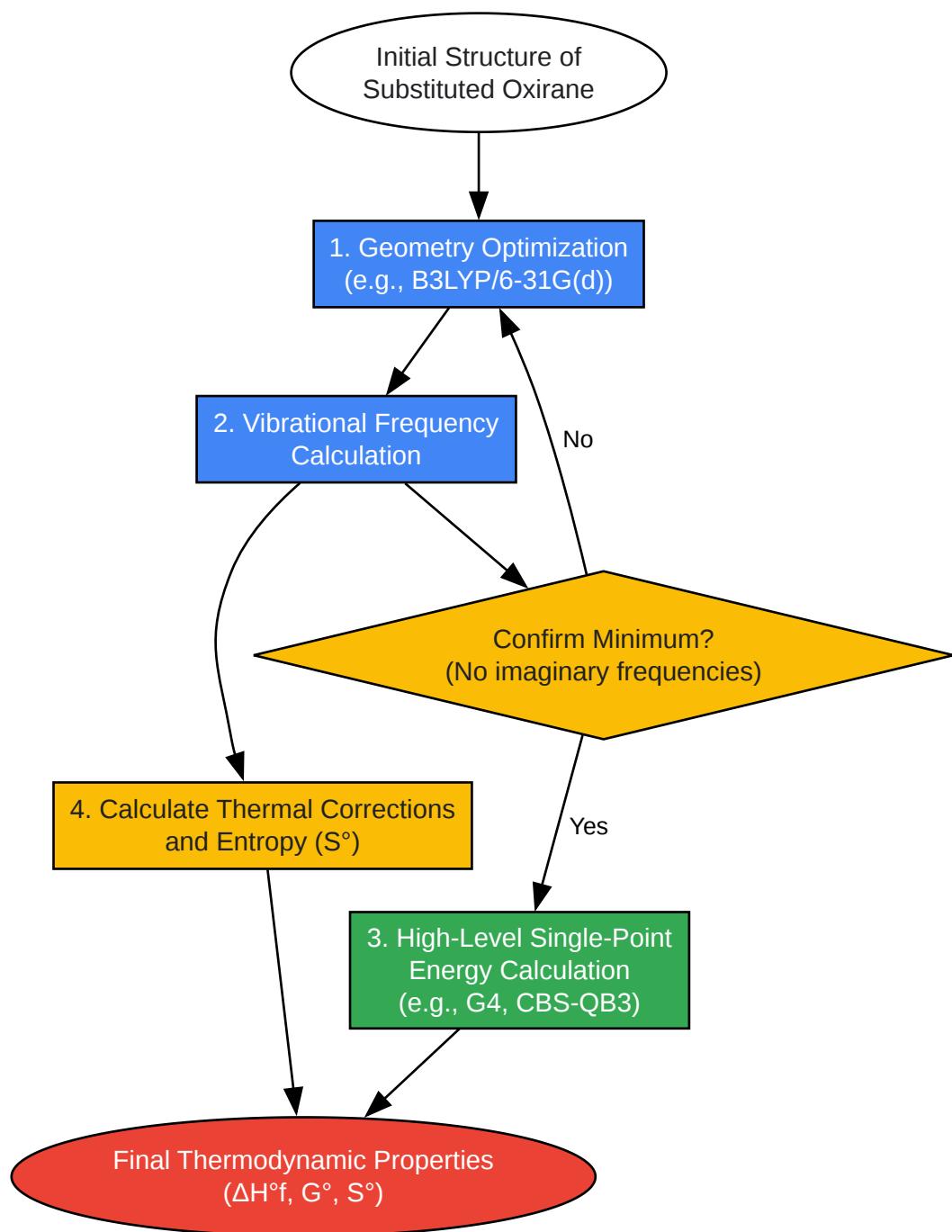
Alongside experimental methods, computational chemistry provides a powerful and often more accessible means of determining the thermodynamic properties of molecules.[\[16\]](#) High-level quantum chemical calculations can predict these properties with an accuracy that often rivals experimental measurements, especially for reactive or difficult-to-handle species.[\[1\]](#)[\[3\]](#)

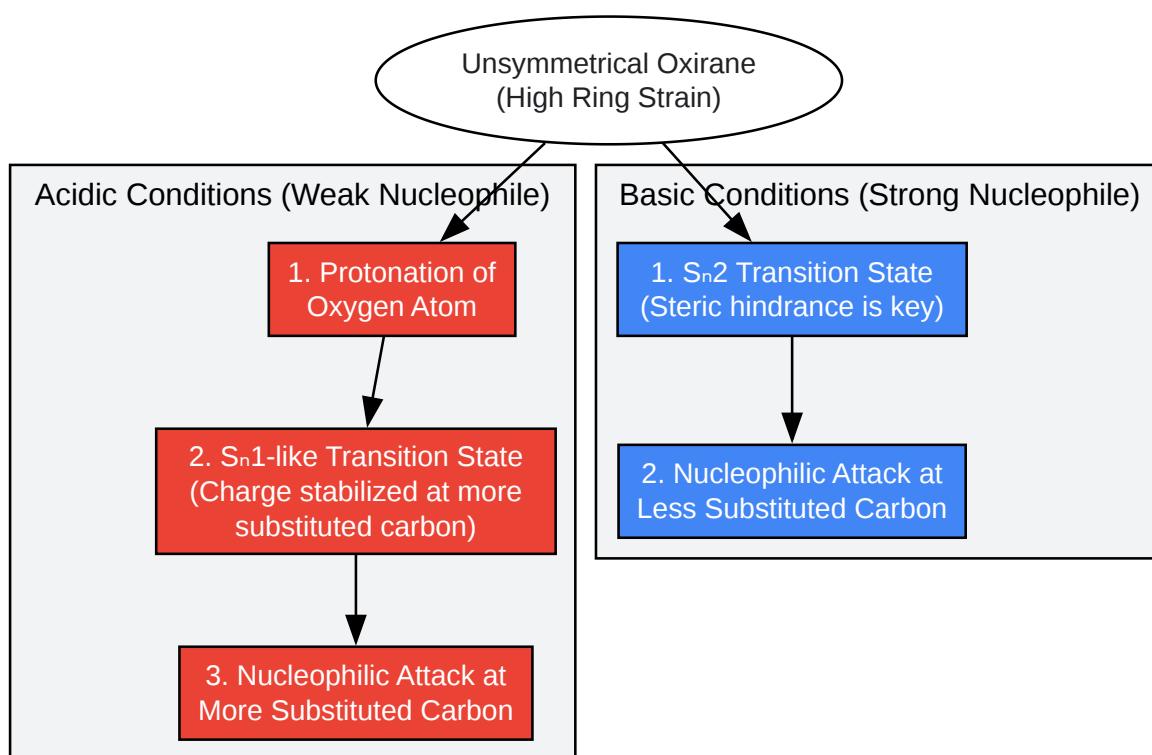
Methodology: High-Accuracy Composite Methods

Modern computational thermochemistry relies on composite methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) theories, which approximate a very high-level calculation through a series of lower-cost computations.[\[16\]](#)[\[17\]](#)

Typical Computational Protocol:[\[1\]](#)[\[2\]](#)

- Geometry Optimization: The molecular structure of the substituted oxirane is optimized to find its lowest energy conformation. This is typically done using a robust method like Density Functional Theory (DFT), for example, B3LYP with a 6-31G(d) basis set.
- Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated. This step serves two purposes: it confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies), and it provides the data needed to calculate thermal corrections to the enthalpy and the total entropy.
- High-Level Single-Point Energy Calculation: A more accurate single-point energy is calculated at the optimized geometry using a higher level of theory (e.g., as prescribed by the G4 or CBS-QB3 composite method). This captures electron correlation effects more accurately.
- Thermochemical Property Calculation: The final enthalpy of formation, entropy, and Gibbs free energy are assembled by combining the high-level electronic energy with the thermal corrections derived from the vibrational frequency calculations. Enthalpies of formation are typically calculated using work reactions or isodesmic reactions to ensure cancellation of systematic errors.[\[1\]](#)[\[2\]](#)





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Phone: (601) 213-4426  
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